3-bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide
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Overview
Description
3-Bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide is an organic compound with the molecular formula C14H18BrFNO It is a derivative of benzamide, featuring a bromine atom, a fluorine atom, and a cyclohexyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide typically involves the reaction of 3-bromobenzoyl chloride with cyclohexylamine and 2-fluoro-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
3-Bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and liquid crystals.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target enzyme. Additionally, it can interfere with protein-protein interactions, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-cyclohexylbenzamide: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-Fluoro-N-methylbenzamide: Lacks the bromine and cyclohexyl groups, which can affect its reactivity and binding affinity.
N-Cyclohexyl-N-methyl-2-bromobenzamide: Similar structure but without the fluorine atom, leading to variations in its chemical behavior.
Uniqueness
3-Bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO/c1-17(10-6-3-2-4-7-10)14(18)11-8-5-9-12(15)13(11)16/h5,8-10H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFJSXYUCMRBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=C(C(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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